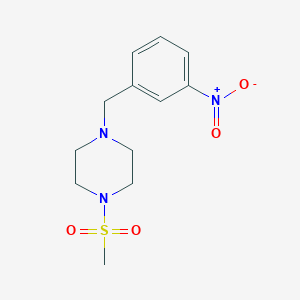
1,4-Dibenzoyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibenzoyl-1,4-diazepane is a chemical compound with the molecular formula C20H18N2O2. It belongs to the class of diazepanes and is commonly used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Dibenzoyl-1,4-diazepane is not fully understood. However, it is believed to act as a chelating agent and can form stable complexes with metal ions. It has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,4-Dibenzoyl-1,4-diazepane has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to exhibit anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4-Dibenzoyl-1,4-diazepane in lab experiments is its unique properties. It can form stable complexes with metal ions and can be used as a building block in the synthesis of various organic compounds. However, one of the limitations of using 1,4-Dibenzoyl-1,4-diazepane is its toxicity. It can be toxic if ingested or inhaled and should be handled with care.
Zukünftige Richtungen
There are various future directions for the use of 1,4-Dibenzoyl-1,4-diazepane in scientific research. One of the future directions is the use of 1,4-Dibenzoyl-1,4-diazepane as a ligand in coordination chemistry. It can be used to synthesize various metal complexes with unique properties. Another future direction is the use of 1,4-Dibenzoyl-1,4-diazepane in the synthesis of novel organic compounds with potential therapeutic properties.
Conclusion:
In conclusion, 1,4-Dibenzoyl-1,4-diazepane is a unique chemical compound that has been extensively used in scientific research. It has various applications in coordination chemistry and can be used as a building block in the synthesis of various organic compounds. Its unique properties make it a valuable tool for scientific research, but its toxicity should be handled with care. There are various future directions for the use of 1,4-Dibenzoyl-1,4-diazepane in scientific research, and further studies are needed to fully understand its mechanism of action and potential therapeutic properties.
Synthesemethoden
1,4-Dibenzoyl-1,4-diazepane can be synthesized using various methods. One of the most common methods is the reaction of benzoyl chloride with 1,4-diaminobutane in the presence of a base such as sodium carbonate. The reaction yields 1,4-Dibenzoyl-1,4-diazepane as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
1,4-Dibenzoyl-1,4-diazepane has been extensively used in scientific research due to its unique properties. It is commonly used as a ligand in coordination chemistry and has been used to synthesize various metal complexes. It has also been used as a building block in the synthesis of various organic compounds.
Eigenschaften
Molekularformel |
C19H20N2O2 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(4-benzoyl-1,4-diazepan-1-yl)-phenylmethanone |
InChI |
InChI=1S/C19H20N2O2/c22-18(16-8-3-1-4-9-16)20-12-7-13-21(15-14-20)19(23)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
InChI-Schlüssel |
MRYDVVNSFHCIFG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246058.png)
![N-{2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246059.png)
![(6Z)-6-[3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-phenyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B246064.png)
![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)

![6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile](/img/structure/B246069.png)

![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
